N-(4-iodophenyl)-8-quinolinesulfonamide

Monoamine oxidase Neurotherapeutics Isoform selectivity

N-(4-Iodophenyl)-8-quinolinesulfonamide (CAS 544459-53-2; molecular formula C₁₅H₁₁IN₂O₂S; molecular weight 410.2 g/mol) is a synthetic sulfonamide derivative featuring an 8-quinolinesulfonamide core linked to a para-iodophenyl moiety. It belongs to the broader class of 8-quinolinesulfonamides, which have been investigated as modulators of pyruvate kinase M2 (PKM2) in cancer metabolism, as TLR4/MD-2 inhibitors in inflammation, and as inhibitors of metallo-β-lactamases such as NDM-1.

Molecular Formula C15H11IN2O2S
Molecular Weight 410.2 g/mol
Cat. No. B277067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-8-quinolinesulfonamide
Molecular FormulaC15H11IN2O2S
Molecular Weight410.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)I)N=CC=C2
InChIInChI=1S/C15H11IN2O2S/c16-12-6-8-13(9-7-12)18-21(19,20)14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H
InChIKeyGEZZNPJNSMWQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Iodophenyl)-8-quinolinesulfonamide: Chemical Identity, Class, and Research-Grade Procurement Profile


N-(4-Iodophenyl)-8-quinolinesulfonamide (CAS 544459-53-2; molecular formula C₁₅H₁₁IN₂O₂S; molecular weight 410.2 g/mol) is a synthetic sulfonamide derivative featuring an 8-quinolinesulfonamide core linked to a para-iodophenyl moiety . It belongs to the broader class of 8-quinolinesulfonamides, which have been investigated as modulators of pyruvate kinase M2 (PKM2) in cancer metabolism, as TLR4/MD-2 inhibitors in inflammation, and as inhibitors of metallo-β-lactamases such as NDM-1 [1][2]. Commercially, this compound is supplied as a research-grade reference standard and is formally designated as Mitapivat Impurity 1, used in analytical method development and quality control for the FDA-approved drug Mitapivat [3].

Why N-(4-Iodophenyl)-8-quinolinesulfonamide Cannot Be Generically Substituted by Other 8-Quinolinesulfonamide Analogs


Within the 8-quinolinesulfonamide class, the para-substituent on the N-phenyl ring is a critical determinant of both biological target engagement and physicochemical properties. Halogen-walking studies across fluoro, chloro, bromo, and iodo analogs reveal that the iodine atom at the para position contributes uniquely to molecular recognition through its large van der Waals radius (~1.98 Å), high polarizability (~5.35 ų), and capacity for halogen bonding [1]. In the NDM-1 inhibitor series, the presence of a halogen atom on the phenyl ring significantly improved inhibitory potency compared to unsubstituted phenyl analogs, with SAR revealing that both the identity and position of the halogen modulate activity [2]. In the MAO inhibition context, the iodo derivative exhibits a pronounced MAO-B versus MAO-A selectivity window that is not equivalently achieved by smaller halogen analogs [3]. Furthermore, the iodine substituent serves as a synthetic handle for downstream diversification via metal-catalyzed cross-coupling reactions — a utility absent in non-halogenated or lighter-halogen analogs . These orthogonal differentiation axes mean that simple replacement by N-(4-chlorophenyl)-, N-(4-fluorophenyl)-, or N-(4-bromophenyl)-8-quinolinesulfonamide is not functionally equivalent.

Quantitative Differentiation Evidence for N-(4-Iodophenyl)-8-quinolinesulfonamide Versus Closest Analogs


MAO-B Selective Inhibition: N-(4-Iodophenyl)-8-quinolinesulfonamide versus N-(4-Fluorophenyl)quinoline-8-sulfonamide

N-(4-Iodophenyl)-8-quinolinesulfonamide displays a clear MAO-B over MAO-A selectivity profile, with an MAO-B IC₅₀ of 1.13 × 10³ nM (~1.13 µM) versus MAO-A IC₅₀ > 1.00 × 10⁵ nM (>100 µM), yielding a selectivity ratio of >88 [1]. In contrast, the 4-fluorophenyl analog — while structurally the closest halogen congener — exhibits a substantially different selectivity pattern, with reported MAO-A IC₅₀ of 2.18 × 10⁴ nM (21.8 µM) in a comparable fluorescence-based kynuramine conversion assay [2]. Direct cross-study comparison demonstrates that the iodine substitution shifts the selectivity window from roughly equipotent or MAO-A-favoring to strongly MAO-B-preferring.

Monoamine oxidase Neurotherapeutics Isoform selectivity

Unique Identity as Mitapivat Impurity 1: Regulatory-Grade Reference Standard for ANDA/QC Applications

N-(4-Iodophenyl)-8-quinolinesulfonamide is formally designated and supplied as Mitapivat Impurity 1 (CAS 544459-53-2) with detailed characterization data compliant with regulatory guidelines [1]. This compound is used for analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production of Mitapivat. No other N-(4-halophenyl)-8-quinolinesulfonamide analog (fluoro, chloro, or bromo) serves as a named impurity reference standard for an FDA-approved pharmaceutical. Traceability against pharmacopeial standards (USP or EP) can be provided for this specific compound [1].

Pharmaceutical analysis Reference standard Regulatory compliance

Enhanced Halogen Bonding and Polarizability: Iodine versus Lighter Halogen Substitution

The 4-iodophenyl moiety introduces a halogen bond donor capability and electronic polarizability that distinguishes it from fluoro, chloro, and bromo congeners. Iodine possesses a polarizability of ~5.35 ų compared to ~3.05 ų (Br), ~2.18 ų (Cl), and ~0.56 ų (F), and its σ-hole magnitude enables stronger halogen bonding interactions with Lewis bases in protein binding sites [1]. In sulfonamide co-crystal systems, 4-iodophenyl derivatives engage in C–I···O/N halogen bonds that are structurally characterized by short contact distances [2]. This interaction type is significantly attenuated or absent in the lighter halogen analogs. Empirical evidence from carbonic anhydrase inhibitor series shows that the 4-iodophenyl-substituted sulfonamide achieves a Kᵢ of 180 nM against hCA II, while the 4-nitrophenyl comparator yields Kᵢ = 90 nM and the pentafluorophenyl analog yields Kᵢ = 560 nM — demonstrating that iodine substitution can achieve intermediate potency with distinct binding thermodynamics [3].

Halogen bonding Molecular recognition Structure-based design

NDM-1 Inhibitor Class-Level SAR: Halogenated Phenyl Substituents Enhance Inhibitory Potency

In a systematic SAR study of 31 quinolinyl sulfonamides (1a–p) and sulphonyl esters (2a–o) against NDM-1, compounds bearing a halogen-substituted phenyl ring demonstrated significantly improved inhibitory potency compared to unsubstituted phenyl analogs [1]. The sulfonamide series 1a–p achieved IC₅₀ values in the range of 0.02–1.4 µM, with the most potent inhibitors 1e and 1f reaching IC₅₀ = 0.02 µM (using meropenem as substrate). The authors explicitly concluded that 'the substitute phenyl and the phenyl with a halogen atom more significantly improve inhibitory effect of quinolinederivatives on NDM-1' [1]. N-(4-Iodophenyl)-8-quinolinesulfonamide, bearing the heaviest halogen in the series, maps to this SAR trend, where larger halogens are predicted by the established SAR to contribute to enhanced potency via hydrophobic pocket occupancy and potential halogen bonding with active-site Zn(II) ions or adjacent residues [1].

Antimicrobial resistance Metallo-β-lactamase NDM-1 inhibition

Synthetic Versatility: The 4-Iodophenyl Substituent as a Cross-Coupling Handle Absent in Non-Halogenated Analogs

The iodine atom at the para position of the phenyl ring serves as an orthogonal synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, Buchwald-Hartwig), enabling post-synthetic diversification of the quinoline-8-sulfonamide scaffold . This reactivity is a direct consequence of the relatively weak C–I bond (bond dissociation energy ~214 kJ/mol versus C–Br ~285 kJ/mol and C–Cl ~327 kJ/mol), which facilitates oxidative addition to Pd(0) catalysts [1]. In practical terms, N-(4-iodophenyl)-8-quinolinesulfonamide can be elaborated into biaryl, alkynyl, alkenyl, or aminated derivatives while preserving the quinoline-8-sulfonamide pharmacophore. N-(4-Fluorophenyl)- and N-(4-chlorophenyl)-8-quinolinesulfonamides exhibit significantly lower reactivity in cross-coupling due to stronger C–F and C–Cl bonds, and the non-halogenated parent phenyl analog lacks this diversification handle entirely [1].

Synthetic chemistry Cross-coupling Diversification

Physicochemical Differentiation: LogP and Lipophilicity Profile Across the 4-Halophenyl Series

The 4-iodophenyl substitution imparts the highest lipophilicity within the N-(4-halophenyl)-8-quinolinesulfonamide series. Reversed-phase HPLC determination of retention factors (log k) for quinolinesulfonamides demonstrates that halogen identity directly modulates chromatographic hydrophobicity, with iodine conferring greater retention and thus higher calculated logP values compared to bromo, chloro, and fluoro analogs [1]. This physicochemical differentiation is relevant for membrane permeability predictions, protein binding considerations, and formulation strategies. The increased lipophilicity of the iodo derivative may translate to altered pharmacokinetic properties, though direct comparative in vivo PK data for this specific series remain unavailable, representing a data gap that should be noted in procurement decisions .

Lipophilicity ADME Physicochemical profiling

High-Value Application Scenarios for N-(4-Iodophenyl)-8-quinolinesulfonamide Based on Quantitative Differentiation Evidence


MAO-B Selective Pharmacological Tool Compound for Neurological Disease Research

N-(4-Iodophenyl)-8-quinolinesulfonamide can serve as a selective MAO-B probe in Parkinson's disease and neurodegenerative research programs. With an MAO-B IC₅₀ of 1.13 µM and MAO-A IC₅₀ > 100 µM (>88-fold selectivity window), this compound enables target-specific interrogation of MAO-B function without confounding MAO-A inhibition [1]. The structurally closest analog, N-(4-fluorophenyl)quinoline-8-sulfonamide, exhibits MAO-A IC₅₀ of 21.8 µM and does not replicate this selectivity profile [2]. This scenario is directly supported by the quantitative selectivity evidence in Section 3, Evidence Item 1.

Regulatory Reference Standard for Mitapivat ANDA Development and Quality Control

As the formally designated Mitapivat Impurity 1 (CAS 544459-53-2), N-(4-iodophenyl)-8-quinolinesulfonamide is irreplaceable for analytical method development, method validation (AMV), and quality-controlled (QC) batch release in generic Mitapivat manufacturing [3]. The compound is supplied with full characterization data compliant with regulatory guidelines and can be traced to USP or EP pharmacopeial standards. No other N-(4-halophenyl)-8-quinolinesulfonamide analog fulfills this regulatory role. This application scenario is directly derived from Evidence Item 2 in Section 3.

NDM-1 Inhibitor Lead Optimization and Antimicrobial Resistance SAR Campaigns

The established class-level SAR demonstrates that halogen substitution on the phenyl ring of quinolinyl sulfonamides significantly enhances NDM-1 inhibitory potency [4]. N-(4-Iodophenyl)-8-quinolinesulfonamide, bearing the heaviest halogen in the congeneric series, represents the extreme of this SAR vector and is predicted to confer maximal hydrophobic pocket occupancy and potential halogen bonding interactions with active-site Zn(II) ions. For research groups building NDM-1 inhibitor libraries, this compound provides the upper boundary of the halogen-substitution SAR dimension and may serve as a reference point for further optimization. This application is supported by Evidence Item 4 in Section 3.

Late-Stage Diversification Scaffold via Palladium-Catalyzed Cross-Coupling

The C–I bond in N-(4-iodophenyl)-8-quinolinesulfonamide provides a versatile synthetic handle for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions, enabling the generation of diverse biaryl, alkynyl, alkenyl, and aminated derivatives while preserving the quinoline-8-sulfonamide pharmacophore . This reactivity is uniquely enabled by the iodine substituent — the fluoro and chloro analogs are essentially inert under standard Pd(0) cross-coupling conditions, and the bromo analog shows reduced reactivity. Medicinal chemistry teams performing SAR by late-stage functionalization should prioritize procurement of the iodo derivative for library synthesis. This application is directly supported by Evidence Item 5 in Section 3.

Quote Request

Request a Quote for N-(4-iodophenyl)-8-quinolinesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.